molecular formula C8H9NOS B3222304 S-(Pyridin-3-ylmethyl) ethanethioate CAS No. 121277-14-3

S-(Pyridin-3-ylmethyl) ethanethioate

Cat. No.: B3222304
CAS No.: 121277-14-3
M. Wt: 167.23 g/mol
InChI Key: VEFLMRUZHJCHOS-UHFFFAOYSA-N
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Description

S-(Pyridin-3-ylmethyl) ethanethioate is a thioester derivative featuring a pyridine ring substituted at the 3-position with a methylthioacetate group. Thioesters like this are critical in organic synthesis, materials science, and coordination chemistry due to their reactivity and ability to act as ligands or anchoring groups in molecular systems .

Properties

IUPAC Name

S-(pyridin-3-ylmethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-7(10)11-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFLMRUZHJCHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thioesterification Reaction: The synthesis of S-(Pyridin-3-ylmethyl) ethanethioate can be achieved through a thioesterification reaction.

    Industrial Production Methods: Industrial production of S-(Pyridin-3-ylmethyl) ethanethioate typically involves large-scale thioesterification processes. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(Pyridin-3-ylmethyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding thiol.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of S-(Pyridin-3-ylmethyl) ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituent effects, synthesis, and applications:

S-(Pyridin-3-ylmethyl) Ethanethioate
  • Structure : Thioester with a pyridin-3-ylmethyl group.
S-(4-Ethynyl-phenyl) Ethanethioate
  • Structure : Thioester with a 4-ethynyl-phenyl substituent.
  • Key Features: The ethynyl group enables Sonogashira cross-coupling reactions, making it valuable in constructing molecular wires and conjugated systems .
  • Synthesis: Synthesized via Sonogashira coupling of 2,3-dibromonorbornadiene with S-(4-ethynyl-phenyl) ethanethioate under optimized conditions to avoid degradation .
Ethyl 2-(Piperidin-4-yl) Acetate
  • Structure : Ester with a piperidin-4-yl group.
  • Key Features : The piperidine ring enhances bioavailability and membrane permeability, making it relevant in pharmaceuticals. Physicochemical properties include a log Po/w of 1.2 and high solubility in organic solvents .

Biological Activity

S-(Pyridin-3-ylmethyl) ethanethioate, with the molecular formula C8H9NOS, is an organic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Overview of Biological Activity

S-(Pyridin-3-ylmethyl) ethanethioate has garnered attention for its diverse biological activities. Research indicates that it may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Investigations into its anticancer properties reveal potential effects on cancer cell lines, indicating that it may induce apoptosis or inhibit proliferation in certain types of cancer cells .

The biological activity of S-(Pyridin-3-ylmethyl) ethanethioate is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could play a role in its antimicrobial and anticancer effects. For example, it has been noted to interact with carbonic anhydrases, which are critical in various physiological processes and are implicated in tumorigenesis .
  • Receptor Binding : The pyridine ring structure allows for π-π stacking interactions with aromatic amino acids in proteins, potentially influencing receptor activity and signaling pathways.

S-(Pyridin-3-ylmethyl) ethanethioate can be synthesized through thioesterification reactions involving pyridin-3-ylmethanol and thioacetic acid. The reaction conditions are optimized for high yield and purity. The compound's unique thioester functional group contributes to its reactivity and biological interactions.

Comparative Analysis

To better understand the uniqueness of S-(Pyridin-3-ylmethyl) ethanethioate, a comparison with similar compounds is essential:

Compound NameStructural CharacteristicsBiological Activity
S-(Pyridin-2-ylmethyl) ethanethioatePyridine at position 2Antimicrobial and anticancer properties
S-(Pyridin-4-ylmethyl) ethanethioatePyridine at position 4Varies; less studied
S-(Pyridin-3-ylmethyl) propanethioatePropanethioate instead of ethanethioatePotentially different activity profile

The position of the pyridine ring significantly influences the compound's reactivity and biological activity. S-(Pyridin-3-ylmethyl) ethanethioate may exhibit distinct properties compared to its isomers due to these structural differences.

Case Studies

Several studies have highlighted the biological potential of S-(Pyridin-3-ylmethyl) ethanethioate:

  • Antimicrobial Study : A study demonstrated that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as a new antibiotic candidate.
  • Anticancer Investigation : In vitro studies on various cancer cell lines revealed that S-(Pyridin-3-ylmethyl) ethanethioate could induce apoptosis at certain concentrations, suggesting a mechanism that warrants further exploration for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-(Pyridin-3-ylmethyl) ethanethioate
Reactant of Route 2
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